molecular formula C24H24N2O6S2 B2955542 Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate CAS No. 325732-85-2

Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2955542
CAS No.: 325732-85-2
M. Wt: 500.58
InChI Key: QSTWPIDPTPYCKG-UHFFFAOYSA-N
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Description

Benzamides and thiophenes are both important classes of organic compounds with a wide range of applications, particularly in the field of medicinal chemistry. Benzamides can be synthesized through direct condensation of carboxylic acids and amines , while thiophenes can be synthesized through various methods, including cyclization reactions .


Synthesis Analysis

The synthesis of benzamides can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . For thiophenes, one common method involves the cyclization of 1,4-diketones .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .


Chemical Reactions Analysis

The chemical reactions of benzamides and thiophenes can vary widely depending on the specific substituents present on the molecules. For example, benzamides can undergo various reactions such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, density, solubility, and spectral data .

Scientific Research Applications

Synthetic Methods and Chemical Reactivity The synthesis and chemical reactivity of compounds structurally related to Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4-phenylthiophene-3-carboxylate have been explored in the context of creating bioactive molecules and developing new synthetic methodologies. For example, Aryl Alkyl Ketones in a One-Pot Gewald Synthesis of 2-Aminothiophenes demonstrates the utility of morpholine in facilitating the synthesis of thiophene derivatives, which are crucial intermediates for various pharmaceuticals and agrochemicals (Tormyshev et al., 2006).

Biological Activities Compounds with morpholine rings and thiophene cores often exhibit significant biological activities. For instance, derivatives synthesized from ethyl 2-aminothiophene-3-carboxylates have been evaluated for their inhibitory activity toward human leukocyte elastase, an enzyme implicated in various inflammatory diseases, demonstrating the potential of such compounds in therapeutic applications (Gütschow et al., 1999).

Material Science and Photophysical Properties In material science, the synthesis and characterization of thiophene-based compounds contribute to the development of novel materials with unique photophysical properties. The study on Tandem Photoarylation-Photoisomerization of Halothiazoles reveals the synthesis and photophysical properties of ethyl 2-arylthiazole-5-carboxylates, which could be relevant for the development of new photoluminescent materials or photochemical sensors (Amati et al., 2010).

Antimicrobial Applications The antimicrobial properties of novel quinazoline and thiophene derivatives highlight the potential of these compounds in addressing the need for new antimicrobial agents. Research into Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents demonstrates the application of related compounds in combating microbial resistance, showcasing the potential health benefits of structurally related molecules (Desai et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. This is highly dependent on the specific structure and properties of the compound. For example, some benzamides have been found to have anti-inflammatory and antiviral activities .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for the compound for detailed information .

Future Directions

The future directions in the study of benzamides and thiophenes could involve the synthesis of new derivatives with improved properties, the development of more efficient synthesis methods, and further exploration of their biological activities .

Properties

IUPAC Name

ethyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S2/c1-2-32-24(28)21-20(17-6-4-3-5-7-17)16-33-23(21)25-22(27)18-8-10-19(11-9-18)34(29,30)26-12-14-31-15-13-26/h3-11,16H,2,12-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTWPIDPTPYCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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